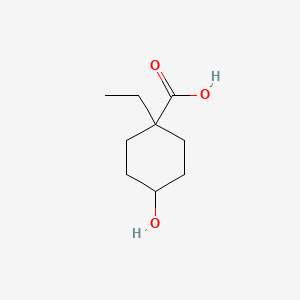

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is a type of organic compound that belongs to the class of cyclohexanols . It is used in the synthesis of other chemicals and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct . This process involves the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-,9+ .Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid and its derivatives are synthesized and structurally analyzed in various studies. For example, Kurbanova et al. (2019) successfully synthesized Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, confirming its structure through X-ray analysis (Kurbanova et al., 2019).

Polymer Chemistry

In the field of polymer chemistry, derivatives of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid are used in the synthesis and polymerization of functional cyclic esters. Trollsås et al. (2000) described the synthesis and homo- and copolymerization of new cyclic esters containing functional groups derived from cyclohexanone (Trollsås et al., 2000).

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives serve as key intermediates. For instance, Xin Cong and Yao (2006) utilized a functionalized cyclohexene skeleton of this compound in the diastereoselective synthesis of a compound potentially useful in pharmaceutical applications (Xin Cong & Yao, 2006).

Enzymatic Polymerization

Pang et al. (2003) investigated the oligomerization of a derivative of this compound using horseradish peroxidase as a catalyst, demonstrating its potential in enzymatic polymerization processes (Pang et al., 2003).

Agricultural Applications

In the agricultural sector, derivatives of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid are used in synthesizing attractants for pest control. Raw and Jang (2000) synthesized a compound that is a potent attractant for the Mediterranean fruit fly (Raw & Jang, 2000).

Environmental Chemistry

Derivatives of this compound are also used in environmental chemistry for inhibiting photooxidation in petroleum products. Rasulov et al. (2011) synthesized derivatives and studied their inhibiting activity in photooxidation of a petroleum phosphor (Rasulov et al., 2011).

Plant Science

In plant science, related compounds like 1-Aminocyclopropane 1-Carboxylic Acid are studied for their role in plant growth and development. Polko and Kieber (2019) reviewed the role of such compounds in regulating plant development and their involvement in cell wall signaling and pathogen virulence (Polko & Kieber, 2019).

Propriétés

IUPAC Name |

1-ethyl-4-hydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETLZOWCLHWFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine](/img/structure/B2439068.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)

![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)

![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)

![2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole](/img/structure/B2439084.png)